Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)

ethyl 2-phenylcyclopropanecarboxylate structure
97-71-2 structure
Nombre del producto:ethyl 2-phenylcyclopropanecarboxylate
Número CAS:97-71-2
MF:C12H14O2
Megavatios:190.238363742828
CID:829699
PubChem ID:316914

ethyl 2-phenylcyclopropanecarboxylate Propiedades químicas y físicas

Nombre e identificación

    • ethyl 2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropane-1-carboxylate
    • NSC 245856
    • 1-Ethoxycarbonyl-2-phenylcyclopropane
    • 2-Phenylcyclopropanecarboxylic acid, ethyl ester
    • VS-08893
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
    • trans-1-Carbethoxy-2-phenylcyclopropane
    • AE-848/00900039
    • SY266106
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
    • ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
    • MFCD29060157
    • Ethylcis-2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropanecarboxylate #
    • H11098
    • ethyl 2-phenylcyclopropane-carboxylate
    • ethyl2-phenylcyclopropanecarboxylate
    • 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
    • STK346859
    • SB40707
    • 97-71-2
    • CS-0299041
    • Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
    • BBL028661
    • AKOS000304314
    • SY266105
    • DB-031979
    • 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
    • NSC245856
    • ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
    • rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
    • EN300-43991
    • 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • 1-carbethoxy-2-phenylcyclopropane
    • DTXSID90914228
    • trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
    • SCHEMBL928888
    • MFCD30342233
    • NSC-245856
    • doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • HMS1678N07
    • MDL: MFCD00463732
    • Renchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
    • Clave inchi: SRGUIJLJERBBCM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C=CC=CC=2)C1)OCC

Atributos calculados

  • Calidad precisa: 190.099
  • Masa isotópica única: 190.099
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 4
  • Complejidad: 206
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3A^2
  • Xlogp3: 2.3

Propiedades experimentales

  • Denso: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 131 ºC (10 Torr)
  • Punto de inflamación: 106.9±9.0 ºC,
  • índice de refracción: 1.5121 (589.3 nm 25 ºC)
  • Disolución: Very slightly soluble (0.25 g/l) (25 º C),

ethyl 2-phenylcyclopropanecarboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1706-1G
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
1g
¥ 3,630.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X88085-100mg
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
100mg
¥368.0 2023-09-05
Alichem
A019110956-10g
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 97%
10g
$1273.00 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902540-1g
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
1g
¥1,400.00 2022-01-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01114-5g
2-phenylcyclopropanecarboxylic Acid, Ethyl Ester
97-71-2 95%
5g
$1129 2023-09-07
Aaron
AR00H8P2-250mg
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE
97-71-2 95%
250mg
$109.00 2025-02-11
Aaron
AR00H8P2-100mg
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE
97-71-2 95%
100mg
$70.00 2025-02-11
1PlusChem
1P00H8GQ-100mg
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE
97-71-2 95%
100mg
$72.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1706-100mg
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
100mg
¥1188.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1706-500mg
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
500mg
¥2642.0 2024-04-15

ethyl 2-phenylcyclopropanecarboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1R:Me(CH2)11OSO3- •Na+, C:61943-73-5, S:H2O, 15 min, rt
1.21.5 h, rt
Referencia
Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions
By Maaskant, Ruben V. et al, Organic & Biomolecular Chemistry, 2020, 18(4), 638-641

Synthetic Routes 2

Condiciones de reacción
1.1C:2243041-63-4 (post-treated with BHBr<sub>2</sub>&middot;), S:CH2Cl2, 12 h, rt
Referencia
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
By Molina de la Torre, Jesus A. et al, Chemistry - A European Journal, 2019, 25(2), 556-563

Synthetic Routes 3

Condiciones de reacción
1.1C:2253650-63-2, C:CuO3SCF3, S:CH2Cl2, 30 min, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
Referencia
Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexes
By Sarkar, Mithun et al, Inorganica Chimica Acta, 2019, 486, 518-528

Synthetic Routes 4

Condiciones de reacción
1.1C:2573152-30-2, S:DMSO, 24 h, rt
Referencia
Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexes
By Hijazi, Ahmed K. et al, Journal of Molecular Structure, 2021, 1228, 129733

Synthetic Routes 5

Condiciones de reacción
1.1R:t-BuOK, S:DMSO, 15 min, 60°C
Referencia
Intermolecular Electrophilic Bromoesterification and Bromoetherification of Unactivated Cyclopropanes
By Leung, Vincent Ming-Yau et al, Advanced Synthesis & Catalysis, 2020, 362(10), 2039-2044

Synthetic Routes 6

Condiciones de reacción
1.1C:2245149-63-5, S:CH2Cl2, 120 min, rt
Referencia
Novel dirhodium coordination polymers: the impact of side chains on cyclopropanation
By Liu, Jiquan et al, Catalysis Science & Technology, 2018, 8(20), 5190-5200

Synthetic Routes 7

Condiciones de reacción
1.1C:501930-73-0, 1.5 h, rt
Referencia
A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium
By Urbano, Juan et al, Chemical Communications (Cambridge, 2006, (9), 1000-1002

Synthetic Routes 8

Condiciones de reacción
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Referencia
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Synthetic Routes 9

Condiciones de reacción
1.1C:1621429-45-5, C:AgO3SCF3, S:CH2Cl2, rt → -5°C
1.2S:CH2Cl2, 1 h, -5°C; overnight, -5°C
Referencia
Versatile coordination chemistry of a bis(methyliminophosphoranyl)pyridine ligand on copper centres
By Cheisson, Thibault and Auffrant, Audrey, Dalton Transactions, 2014, 43(35), 13399-13409

Synthetic Routes 10

Condiciones de reacción
1.1C:Rh2(OAc)4, S:CH2Cl2, 10 h, rt; 14 h, rt
Referencia
Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by Diphenylsulfoxide
By Li, Chia-Wen et al, Angewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164

Synthetic Routes 11

Condiciones de reacción
1.1C:2477736-57-3, S:CH2Cl2, 10 h, rt
1.2overnight, rt; 1 d, rt
Referencia
Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate
By Lakhi, Jaspreet S. et al, New Journal of Chemistry, 2020, 44(35), 14814-14822

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ;  rt
Referencia
The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]
Rull, Silvia G.; Alvarez, Eleuterio; Fructos, Manuel R.; Belderrain, Tomas R.; Perez, Pedro J., Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

Synthetic Routes 13

Condiciones de reacción
1.1C:175442-40-7, S:174501-64-5, S:Me(CH2)4Me, 6 h, rt
Referencia
Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic Liquids
By Rodriguez, Pilar et al, Organic Letters, 2006, 8(4), 557-560

Synthetic Routes 14

Condiciones de reacción
1.1C:2305398-32-5 (demetallated; post-treated with [Cu(CH<sub), S:CH2Cl2, 5 h, rt; 9 h, rt
Referencia
Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic Framework
By Sun, Chenyue et al, Journal of the American Chemical Society, 2018, 140(50), 17394-17398

Synthetic Routes 15

Condiciones de reacción
1.1C:1239212-80-6, S:CH2Cl2, 5 h, rt
Referencia
1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer Reactions
By Martinez-Garcia, Hector et al, Inorganic Chemistry, 2010, 49(15), 6974-6985

Synthetic Routes 16

Condiciones de reacción
1.1C:578743-87-0, S:CH2Cl2, rt
Referencia
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride
By Bantreil, Xavier and Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3

Synthetic Routes 17

Condiciones de reacción
1.1C:2803878-20-6, S:DMF, 30 min, 40°C
1.230 h, 40°C
Referencia
A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions
By Mouarrawis, Valentinos et al, Chemistry - A European Journal, 2021, 27(32), 8390-8397

Synthetic Routes 18

Condiciones de reacción
1.1C:1195937-48-4, S:CH2Cl2, 3 min, rt
1.2S:CH2Cl2, overnight, rt
Referencia
Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complex
By Flores, Jaime A. et al, Dalton Transactions, 2009, (37), 7648-7652

Synthetic Routes 19

Condiciones de reacción
1.1C:CuSO4, rt → 50°C
1.250°C
Referencia
Synthesis of Photosensitive Cyclopropane-Containing Polymers
By Guliyev, K. G. et al, Russian Journal of Applied Chemistry, 2019, 92(9), 1215-1222

Synthetic Routes 20

Condiciones de reacción
1.1C:578743-87-0, S:CH2Cl2, 5 min, rt
1.2rt
Referencia
Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo Coupling
By Fructos, Manuel R. et al, Journal of the American Chemical Society, 2004, 126(35), 10846-10847

Synthetic Routes 21

Condiciones de reacción
1.1C:281660-76-2, C:Cu(CF3SO3)2, S:CH2Cl2
Referencia
Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diol
By Muller, Paul et al, Helvetica Chimica Acta, 2000, 83(4), 843-854

Synthetic Routes 22

Condiciones de reacción
1.1
Referencia
Organometallic complexes of gold (update 2, 2012)
By de Haro, T. et al, Science of Synthesis, 2012, (3), 171-225

ethyl 2-phenylcyclopropanecarboxylate Raw materials

ethyl 2-phenylcyclopropanecarboxylate Preparation Products

ethyl 2-phenylcyclopropanecarboxylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
A845743
Pureza:99%
Cantidad:1g
Precio ($):176.0